Cas no 29462-26-8 (Methanone,(2-amino-4,5,6,7-tetrahydrobenzo[b]thien-3-yl)(2-chlorophenyl)-)
29462-26-8 structure
Product Name:Methanone,(2-amino-4,5,6,7-tetrahydrobenzo[b]thien-3-yl)(2-chlorophenyl)-
CAS-nummer:29462-26-8
MF:C15H14ClNOS
MW:291.795761585236
CID:1441192
PubChem ID:858996
Update Time:2025-04-20
Methanone,(2-amino-4,5,6,7-tetrahydrobenzo[b]thien-3-yl)(2-chlorophenyl)- Chemische en fysische eigenschappen
Naam en identificatie
-
- Methanone,(2-amino-4,5,6,7-tetrahydrobenzo[b]thien-3-yl)(2-chlorophenyl)-
- (2-Amino-4,5,6,7-tetrahydro-1-benzothiophen-3-yl)(2-chlorophenyl) methanone
- Ketone 2-amino-4,5,6,7-tetrahydrobenzo[b]thien-3-yl o-chlorophenyl
- AKOS015831582
- CHEMBL119487
- (2-amino-4,5,6,7-tetrahydro-1-benzothiophen-3-yl)(2-chlorophenyl)methanone
- Oprea1_477780
- DB-344566
- STL367439
- Oprea1_717900
- 29462-26-8
- (2-Amino-4,5,6,7-tetrahydro-benzo[b]thiophen-3-yl)-(2-chloro-phenyl)-methanone
- IHFJXEMFHHFGES-UHFFFAOYSA-N
- (2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophen-3-yl)(2-chlorophenyl)methanone
- SCHEMBL136157
-
- Inchi: 1S/C15H14ClNOS/c16-11-7-3-1-5-9(11)14(18)13-10-6-2-4-8-12(10)19-15(13)17/h1,3,5,7H,2,4,6,8,17H2
- InChI-sleutel: IHFJXEMFHHFGES-UHFFFAOYSA-N
- LACHT: ClC1C=CC=CC=1C(C1=C(N)SC2CCCCC=21)=O
Berekende eigenschappen
- Exacte massa: 291.04862
- Monoisotopische massa: 291.0484629g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 1
- Aantal waterstofbondacceptatoren: 3
- Zware atoomtelling: 19
- Aantal draaibare bindingen: 2
- Complexiteit: 351
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 5
- Topologisch pooloppervlak: 71.3Ų
Experimentele eigenschappen
- Dichtheid: 1.337
- PSA: 43.09
Methanone,(2-amino-4,5,6,7-tetrahydrobenzo[b]thien-3-yl)(2-chlorophenyl)- Gerelateerde literatuur
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Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
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Brindha J.,Balamurali M. M.,Kaushik Chanda RSC Adv., 2019,9, 34720-34734
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Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
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